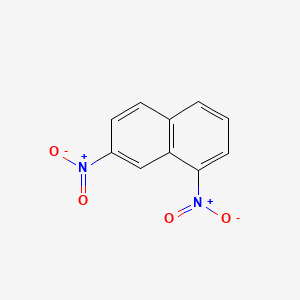

1,7-Dinitronaphthalene

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

1,7-dinitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-11(14)8-5-4-7-2-1-3-10(12(15)16)9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIDGMWHINKYFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179524 | |

| Record name | 1,7-Dinitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24824-25-7 | |

| Record name | 1,7-Dinitronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24824-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Dinitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024824257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Dinitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Engineering for 1,7 Dinitronaphthalene

Regioselective Nitration Pathways of Naphthalene (B1677914) for Dinitronaphthalene Isomer Synthesis

The introduction of two nitro groups onto the naphthalene ring is governed by the directing effects of the naphthalene nucleus and the first nitro group introduced. The initial nitration of naphthalene predominantly yields 1-nitronaphthalene (B515781), with a smaller amount of 2-nitronaphthalene (B181648). vedantu.comyoutube.com The subsequent nitration is then directed by the existing nitro group, which is deactivating and meta-directing. However, the complexity of the fused ring system leads to the formation of multiple isomers.

The primary challenge in synthesizing 1,7-dinitronaphthalene lies in overcoming the inherent regioselectivity of the nitration of 1-nitronaphthalene. The electron-withdrawing nature of the nitro group on 1-nitronaphthalene directs the second nitration primarily to the 5- and 8-positions of the other ring, leading to the formation of 1,5- and 1,8-dinitronaphthalene (B126178) as the major products. google.comchemicalbook.com The formation of this compound is kinetically and thermodynamically less favored in conventional nitration systems. Directing the incoming nitro group to the 7-position requires overcoming the strong directing effects that favor other isomers.

The distribution of dinitronaphthalene isomers is highly dependent on the nitrating agent, reaction temperature, and solvent system employed. chemicalbook.comresearchgate.net Researchers have explored various conditions to influence the regioselectivity of the dinitration of naphthalene.

The traditional method for nitrating naphthalene and its derivatives involves a mixture of concentrated nitric acid and sulfuric acid. vedantu.comdocbrown.info This strong electrophilic system readily nitrates naphthalene, but it offers poor regioselectivity for the less common dinitronaphthalene isomers. When naphthalene is nitrated with mixed acid, the primary products of dinitration are the 1,5- and 1,8-isomers. chemicalbook.comgoogle.com The ratio of these isomers can be influenced by the reaction conditions, but the yield of this compound remains low. For instance, nitration of naphthalene with a mixture of nitric acid and sulfuric acid can yield a 1,5- to 1,8-dinitronaphthalene isomer ratio in the range of 0.4 to 0.7. chemicalbook.com

Table 1: Isomer Distribution in the Nitration of Naphthalene with Mixed Acid chemicalbook.com

| Nitrating Agent | Solvent | Temperature (°C) | 1,5-Dinitronaphthalene (B40199) (%) | 1,8-Dinitronaphthalene (%) | 1,5:1,8 Ratio |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ | None | 0 | 33.1 | 66.9 | 0.49 |

| HNO₃/H₂SO₄ | (CH₂Cl₂)₂ | 45 | 39.0 | 61.0 | 0.64 |

| 87% HNO₃ | None | 45 | 39.8 | 60.2 | 0.64 |

This table is interactive. You can sort and filter the data by clicking on the column headers.

To improve selectivity, alternative nitrating agents and catalytic systems have been investigated. The use of nitrogen dioxide (NO₂) in the presence of a modified zeolite catalyst has been reported for the nitration of 1-nitronaphthalene. chemicalbook.com Zeolites, with their shape-selective properties, can influence the isomer distribution by sterically hindering the formation of certain isomers within their pores. chemicalbook.commdpi.com While these methods can alter the product ratios, achieving a high yield of this compound remains a significant hurdle. Other studies have explored nitration with various reagents like nitronium salts (NO₂BF₄), which can also affect the isomer distribution. researchgate.netpnas.org

Reaction temperature is a critical parameter in controlling the regioselectivity of naphthalene nitration. mdpi.com In the sulfonation of naphthalene, a well-known related reaction, lower temperatures favor the alpha-product (1-naphthalenesulfonic acid), while higher temperatures favor the beta-product (2-naphthalenesulfonic acid). youtube.com While dinitration is more complex, temperature can still influence the kinetic versus thermodynamic control of the reaction, thereby altering the isomer ratios. researchgate.net

The choice of solvent also plays a significant role. Solvents can affect the solubility of the reactants and intermediates, as well as the nature of the active nitrating species. chemicalbook.com For example, the nitration of naphthalene in 1,2-dichloroethane (B1671644) has been shown to influence the isomer ratio. mdpi.com The use of acetic anhydride (B1165640) as a solvent can also modify the product distribution. chemicalbook.com

Table 2: Effect of Zeolite Catalyst and Solvent on Nitration of 1-Nitronaphthalene with Fuming Nitric Acid chemicalbook.com

| Catalyst | Solvent | Temperature (°C) | 1,5-Dinitronaphthalene (%) | 1,8-Dinitronaphthalene (%) | Other Dinitronaphthalenes (%) |

|---|---|---|---|---|---|

| HZSM-5 | Hexane | 60 | 45.2 | 54.8 | - |

| HZSM-5 | Dichloromethane | 40 | 50.3 | 49.7 | - |

| HZSM-5 | 1,2-dichloroethane | 60 | 52.1 | 47.9 | - |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Maximizing the yield of this compound likely requires a multi-step synthetic approach rather than direct dinitration of naphthalene. One potential strategy involves the synthesis of a naphthalene derivative with a directing group that favors substitution at the 1- and 7-positions, followed by the introduction of nitro groups and subsequent removal or modification of the directing group.

Another approach could involve the separation of a complex isomer mixture, although this is often inefficient and costly. The development of highly selective catalysts, such as specifically engineered zeolites or other shape-selective materials, remains a promising area of research. chemicalbook.com By carefully designing the catalyst's active sites and pore structure, it may be possible to sterically favor the formation of the 1,7-isomer. Further research into novel nitrating agents and reaction conditions that operate under kinetic control and favor the less stable 1,7-isomer could also provide a pathway to increased yields.

Examination of Nitration Conditions and Reagent Systems

Advanced Synthetic Protocols and Process Optimization

Modern synthetic strategies for dinitronaphthalenes focus on improving reaction safety, increasing regioselectivity, and developing more environmentally benign processes compared to traditional methods that rely on bulk mixed acids.

Microchannel reactor technology represents a significant advancement in the synthesis of dinitronaphthalenes. This method offers enhanced safety and efficiency by using small-diameter channels, which provide a high surface-area-to-volume ratio. This characteristic facilitates superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of thermal runaway, a significant hazard in highly exothermic nitration reactions.

In a typical process, solutions of naphthalene (or mononitronaphthalene) in an organic solvent and a nitrating agent (such as concentrated nitric acid) are introduced into separate channels of the reactor via metering pumps. The reactants are preheated before being combined in a mixing zone, after which the reaction proceeds rapidly, often within seconds to minutes. This continuous flow process allows for high-yield production with significantly reduced environmental impact compared to conventional batch methods. While specific industrial processes for this compound are not widely detailed, the technology has been successfully applied to the synthesis of the related 1,5- and 1,8-dinitronaphthalene isomers.

The regioselectivity of naphthalene dinitration is a critical challenge. The nitration of 1-nitronaphthalene, the primary intermediate, can yield multiple dinitro isomers. Catalyst design plays a pivotal role in directing the reaction toward specific products. Research has largely focused on solid acid catalysts to replace corrosive and difficult-to-recycle liquid acids like sulfuric acid.

While extensive research targets the commercially dominant 1,5- and 1,8-isomers, the catalysts and conditions explored provide insight into the factors governing selectivity in the dinitration of naphthalene's aromatic core.

| Catalyst Type | Specific Catalyst | Substrate | Key Findings & Selectivity |

| Solid Superacid | S₂O₈²⁻/Fe-ZrO₂ | 1-Nitronaphthalene | Achieved high conversion with a focus on producing 1,5-dinitronaphthalene. researchgate.net |

| Zeolite | HY-Zeolite | 1-Nitronaphthalene | Demonstrated good catalytic performance, yielding a mix of dinitronaphthalenes, primarily the 1,3-, 1,4-, and 1,5-isomers. researchgate.net |

| Zeolite | HZSM-5, Hβ-500 | Naphthalene | These catalysts produced high yields of dinitronaphthalenes, though with relatively poor selectivity for a single isomer. chemicalbook.com |

| Transition Metal | CdBEA-25 | Naphthalene | Among several metal-exchanged zeolites, CdBEA-25 showed a positive effect on increasing the 1,5- to 1,8-dinitronaphthalene ratio. chemicalbook.com |

| Transition Metal | Ni(CH₃COO)₂·4H₂O | 1-Nitronaphthalene | This catalyst yielded a product mixture containing 1,5-, 1,3-, 1,4-, and 1,8-dinitronaphthalene. researchgate.net |

Solid acid catalysts are a cornerstone of modern, greener approaches to nitration. Zeolites, with their well-defined pore structures and tunable acidity, have been extensively investigated.

HY-Zeolite : Studies on the nitration of 1-nitronaphthalene using NO₂ as the nitrating agent have shown that HY zeolite is an effective and reusable catalyst. The research indicates good catalytic performance, with the primary products being 1,3-, 1,4-, and 1,5-dinitronaphthalene, achieving a total selectivity of up to 87.6% for these valuable isomers. researchgate.net

HZSM-11 and Hβ-500 : In broader studies on naphthalene nitration, zeolites like HZSM-5 (structurally related to HZSM-11) and HBEA-500 (a type of Beta zeolite) have been employed. chemicalbook.com While these catalysts can achieve high conversion rates and yields of dinitronaphthalene, they often exhibit poor regioselectivity, resulting in a mixture of isomers, predominantly the 1,5- and 1,8- products. chemicalbook.com For instance, in the nitration of naphthalene with fuming nitric acid, both HZSM-5 and HBEA-500 gave high yields but with low 1,5-site selectivity. chemicalbook.com

S₂O₈²⁻/Fe-ZrO₂ : Solid superacids, such as sulfated zirconia modified with iron and copper (S₂O₈²⁻/Fe-Cu-ZrO₂), have been developed for the nitration of 1-nitronaphthalene. These catalysts demonstrate very high activity, achieving up to 94.8% conversion of 1-nitronaphthalene with a 62.1% selectivity for the 1,5-dinitronaphthalene isomer under optimized conditions. researchgate.net The strong acid sites on these catalysts are effective at activating the nitrating agent, but the literature does not report the formation of the 1,7-isomer.

The incorporation of transition metals into catalytic systems, often supported on zeolites, is another strategy to tune selectivity. The metal cations can modify the acidic properties and the steric environment within the catalyst pores.

Research involving the nitration of naphthalene over various metal-exchanged BEA-25 zeolites (including Fe, Cu, Co, La, and Cd) has been conducted. chemicalbook.com The results showed that most of these catalysts led to high conversion but poor regioselectivity. chemicalbook.com However, CdBEA-25 was noted to have a positive influence on the ratio of 1,5- to 1,8-dinitronaphthalene formed. chemicalbook.com In a separate study, nickel(II) acetate (B1210297) tetrahydrate was used as a catalyst for the nitration of 1-nitronaphthalene, which resulted in a mixture of isomers including the 1,5-, 1,3-, 1,4-, and 1,8-dinitronaphthalenes, though specific data on the 1,7-isomer was not provided. researchgate.net

Catalyst Design and Performance Evaluation in Regioselective Synthesis

Chemical Transformations Involving this compound as a Precursor

The primary chemical transformation of this compound is its reduction to the corresponding diamine, a valuable monomer and chemical intermediate.

The reduction of the two nitro groups on this compound to form 1,7-diaminonaphthalene (B3253518) is a crucial step for its use in further synthesis. This transformation can be achieved through several methods, most notably catalytic hydrogenation and chemical reduction with agents like hydrazine (B178648) hydrate (B1144303).

Catalytic Hydrogenation : This is a widely used industrial method for reducing nitroarenes. The process involves treating the dinitronaphthalene isomer with hydrogen gas in the presence of a metal catalyst. A common catalyst for this reaction is palladium on carbon (Pd/C), though platinum on activated charcoal is also effective. prepchem.comnih.gov The reaction is typically carried out in a solvent such as ethanol (B145695) or toluene (B28343) under controlled temperature and pressure. prepchem.comgoogle.com A documented example of a mixture of dinitronaphthalenes, which included the 1,7-isomer, was successfully reduced to the corresponding diaminonaphthalenes via catalytic hydrogenation over a platinum-on-charcoal catalyst. prepchem.com

Hydrazine Hydrate Reduction : This method provides an alternative to high-pressure hydrogenation and is particularly useful for laboratory-scale synthesis. patsnap.comgoogle.comorganic-chemistry.org The reaction involves heating the dinitronaphthalene with hydrazine hydrate in a polar solvent like methanol (B129727) or ethanol. patsnap.comgoogle.com A catalyst, typically a combination of an iron salt (e.g., iron(III) chloride hexahydrate) and activated carbon, is often employed to facilitate the reaction. patsnap.comgoogle.com This method is effective, avoids the need for specialized high-pressure equipment, and can produce high yields of the diaminonaphthalene product. patsnap.comgoogle.com

The following table details representative conditions for the reduction of 1,8-dinitronaphthalene using hydrazine hydrate, illustrating a common protocol for this class of compounds. patsnap.comgoogle.com

| 1,8-Dinitronaphthalene (g) | Catalyst | Hydrazine Hydrate | Solvent | Temp. (°C) | Time (h) | Product Yield (%) |

| 150 | 5g FeCl₃·6H₂O, 10g Activated Carbon | 300g (40% solution) | 1500ml Methanol | 60 | 5 | 94.1 |

| 150 | 1g FeCl₃·6H₂O, 5g Activated Carbon | 170g (80% solution) | 1500ml Ethanol | 115 | 4 | 91.7 |

| 150 | 2g FeCl₃·6H₂O, 20g Activated Carbon | 260g (40% solution) | 1000ml Methanol | 80 | 8 | 94.1 |

| 150 | 3g FeCl₃·6H₂O, 15g Activated Carbon | 150g (80% solution) | 1000ml Methanol | 75 | 3 | 91.2 |

Molecular Structure Elucidation and Spectroscopic Analysis

Vibrational Spectroscopic Investigations

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and skeletal structure. For 1,7-dinitronaphthalene, these methods reveal characteristic vibrations of the naphthalene (B1677914) core and the nitro substituents.

Fourier Transform Infrared (FT-IR) Spectroscopy of this compound

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance against wavenumber. For this compound, the key functional groups—aromatic C-H, ring C=C, C-N, and the nitro group (NO₂) — give rise to distinct absorption bands.

The analysis of related dinitronaphthalene isomers, such as 1,5-dinitronaphthalene (B40199), often relies on a combination of experimental spectra and computational methods like Density Functional Theory (DFT) to achieve a full assignment of the vibrational modes. nih.govresearchgate.net While a detailed experimental spectrum for the 1,7-isomer is not presented here, the expected characteristic absorption regions can be predicted based on established group frequencies.

Expected Characteristic FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | Aromatic C-H Stretch | Naphthalene Ring |

| 1620-1580 | Aromatic C=C Stretch | Naphthalene Ring |

| 1550-1510 | Asymmetric NO₂ Stretch | Nitro Group |

| 1360-1320 | Symmetric NO₂ Stretch | Nitro Group |

| ~1355 | C-N Stretch | Ar-NO₂ |

| 900-670 | C-H Out-of-Plane Bend | Naphthalene Ring |

Note: The exact positions of these bands can be influenced by the solid-state environment and intermolecular interactions.

Fourier Transform Raman (FT-Raman) Spectroscopy of this compound

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. nih.gov Vibrations that result in a significant change in the molecule's polarizability are typically strong in the Raman spectrum. For non-centrosymmetric molecules, many vibrational modes can be active in both IR and Raman spectra. The aromatic ring vibrations of the naphthalene core are expected to be particularly strong in the Raman spectrum.

In studies of similar isomers, C-N stretching vibrations have been identified in the FT-Raman spectra in the region of 1200-1300 cm⁻¹. researchgate.net The symmetric stretching mode of the nitro groups also typically produces a strong Raman band.

Correlation of Vibrational Modes with Molecular Conformation and Substituent Effects

The positions of the nitro groups on the naphthalene ring are critical in determining the molecule's vibrational spectrum. The 1,7-substitution pattern results in a non-symmetrical arrangement of the electron-withdrawing nitro groups. smolecule.com This lack of symmetry means that more vibrational modes are likely to be both IR and Raman active compared to more symmetric isomers like 1,5- or 1,8-dinitronaphthalene (B126178).

The strong electron-withdrawing nature of the nitro groups influences the electronic structure of the naphthalene ring, primarily through an inductive effect rather than significant π-conjugation. This is because the nitro groups are often twisted out of the plane of the aromatic ring to minimize steric strain. This twisting affects the C-N bond character and the frequencies of the naphthalene ring vibrations. Computational studies on related nitronaphthalenes have shown that these dihedral angles can be significant. smolecule.com

Computational methods, particularly DFT calculations, are invaluable for correlating the observed vibrational spectra with the specific molecular conformation. nih.govresearchgate.net By calculating theoretical spectra for the optimized geometry of this compound, specific bands can be assigned to complex vibrational modes involving the coupled motion of several atoms, providing a deeper understanding of the structure-spectrum relationship.

Advanced X-ray Crystallography Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, providing data on bond lengths, angles, and intermolecular interactions that dictate the crystal packing.

Determination of Crystal Packing and Intermolecular Interactions

While specific crystallographic data for this compound is not widely published, insights can be drawn from the crystal structures of other nitroaromatic compounds. The crystal packing in such molecules is typically governed by a combination of weak intermolecular forces.

For this compound, the dominant interactions are expected to be π–π stacking between the planar naphthalene cores of adjacent molecules. Additionally, weak hydrogen bonds of the C–H···O type are likely to be present, where a hydrogen atom on an aromatic ring interacts with an oxygen atom of a nitro group on a neighboring molecule. These interactions link molecules into a stable three-dimensional supramolecular architecture. The molecule has four hydrogen bond acceptor sites (the oxygen atoms) and no hydrogen bond donors. smolecule.com

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The molecular geometry of this compound is defined by the bond lengths, bond angles, and dihedral angles of its constituent atoms. Based on data from related nitroaromatic compounds, a set of expected geometric parameters can be compiled. smolecule.com

Predicted Molecular Geometry Parameters for this compound

| Parameter | Description | Expected Value |

| Bond Lengths (Å) | ||

| C-C (aromatic) | Bonds within the naphthalene ring | 1.39 - 1.42 smolecule.com |

| C-N | Bond between naphthalene carbon and nitro nitrogen | 1.47 - 1.49 smolecule.com |

| N-O | Bonds within the nitro group | 1.21 - 1.24 smolecule.com |

| Bond Angles (°) | ||

| O-N-O | Angle within the nitro group | 123 - 125 smolecule.com |

| C-C-C | Angles within the naphthalene ring | ~120 |

| Dihedral Angles (°) | ||

| C-C-N-O | Twist of the nitro group relative to the ring plane | Can be significant (e.g., ~43° in 1-nitronaphthalene) smolecule.com |

The carbon-carbon bonds of the naphthalene core maintain their aromatic character. smolecule.com The C-N bond length is typical for a single bond between an sp² carbon and a nitro-group nitrogen. smolecule.com Within the nitro group, the N-O bonds have significant double bond character, and the O-N-O angle reflects the sp² hybridization of the nitrogen atom. smolecule.com A crucial parameter is the dihedral angle, which describes the twist of the nitro groups out of the naphthalene plane. This non-planar conformation is a common feature in nitrated polycyclic aromatic hydrocarbons, arising from the need to relieve steric strain between the nitro group and adjacent hydrogen atoms on the ring.

Electronic and Magnetic Resonance Spectroscopy

The electronic and magnetic properties of this compound are investigated using specialized spectroscopic techniques. Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, while Electron Spin Resonance (ESR) spectroscopy is employed to study its radical anion form. These methods are crucial for understanding the molecule's electronic structure, which is influenced by the interplay between the naphthalene core and the two asymmetrically placed nitro groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of a nitroaromatic compound like this compound is characterized by electronic transitions involving π and n electrons. The naphthalene ring system possesses a conjugated π-electron system, leading to strong π → π* transitions. Additionally, the nitro groups (NO₂) contain non-bonding electrons (n-electrons) on the oxygen atoms, allowing for n → π* transitions.

Generally, π → π* transitions in aromatic systems are intense and occur at shorter wavelengths, while n → π* transitions are typically less intense and may appear as shoulders or weak bands at longer wavelengths. The presence of the two electron-withdrawing nitro groups on the naphthalene core significantly influences the energy levels of the molecular orbitals. This results in shifts of the absorption maxima (λ_max) to longer wavelengths (bathochromic or red shift) compared to unsubstituted naphthalene.

While specific experimental UV-Vis absorption data for this compound is not extensively documented in readily available literature, theoretical studies provide insights. Computational chemistry, specifically using density functional theory (DFT), can predict the electronic properties of dinitronaphthalene isomers. A calculated value for the adiabatic electron affinity of this compound has been estimated to be 1.86 eV. researchgate.net This value reflects the energy change when an electron is added to the molecule and is related to the energy of the lowest unoccupied molecular orbital (LUMO), a key factor in electronic transitions. The specific placement of the nitro groups at the C-1 and C-7 positions creates a unique electronic environment distinct from other, more commonly studied isomers like 1,5- or 1,8-dinitronaphthalene.

Table 1: General Types of Electronic Transitions in this compound

| Transition Type | Orbitals Involved | Relative Intensity |

|---|---|---|

| π → π* | π bonding to π* antibonding | High |

Electron Spin Resonance (ESR) Spectroscopy for Radical Anions

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique used to study species with unpaired electrons, such as radical anions. The radical anion of this compound can be generated, typically through electrochemical reduction, where the molecule accepts an electron into its lowest unoccupied molecular orbital (LUMO).

The resulting ESR spectrum provides information about the distribution of the unpaired electron's spin density across the molecule. This is revealed through the hyperfine coupling between the unpaired electron and magnetic nuclei within the radical, primarily the nitrogen nuclei of the two nitro groups (¹⁴N, nuclear spin I=1) and the hydrogen nuclei (¹H, nuclear spin I=1/2) on the aromatic ring.

The interaction with a nucleus splits the ESR signal into multiple lines, and the spacing between these lines is the hyperfine coupling constant (hfc or a). The magnitude of the hfc is proportional to the spin density at that nucleus. For the this compound radical anion, one would expect to observe couplings to two distinct nitrogen nuclei and six distinct hydrogen nuclei due to the molecule's low symmetry.

Detailed experimental ESR spectra with assigned hyperfine coupling constants for the this compound radical anion are scarce in the published literature, in contrast to more symmetric isomers like 1,5- or 2,6-dinitronaphthalene. researchgate.net However, the principles of ESR spectroscopy allow for a prediction of the spectrum's general features. The analysis would involve determining the nitrogen hyperfine constants (aN) and the various proton hyperfine constants (aH) to map the spin delocalization. nih.govresearchgate.net

Table 2: Expected Nuclei Contributing to Hyperfine Coupling in this compound Radical Anion

| Nucleus | Nuclear Spin (I) | Number of Nuclei |

|---|---|---|

| ¹⁴N | 1 | 2 |

Computational Chemistry and Theoretical Modeling of 1,7 Dinitronaphthalene

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,7-dinitronaphthalene. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics, from bond lengths and angles to electronic orbital energies and charge distributions.

Density Functional Theory (DFT) Optimizations of Molecular Geometry

Density Functional Theory (DFT) has become a primary method for the accurate prediction of molecular geometries. For dinitronaphthalene isomers, including this compound, DFT calculations are employed to find the lowest energy structure, corresponding to the most stable molecular geometry. This is achieved by systematically adjusting the positions of the atoms until a minimum on the potential energy surface is located.

Functionals such as B3LYP and BB1K, paired with basis sets like 6-31G*, 6-31+G(d,p), and 6-311+G**, are commonly used for these optimizations nih.govresearchgate.netresearchgate.net. The process yields precise data on bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the planarity of the naphthalene (B1677914) core and the orientation of the two nitro groups relative to the aromatic rings. The optimized geometry is the foundational starting point for all other computational analyses.

Table 1: Representative DFT Functionals and Basis Sets for Geometry Optimization

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311+G** | A widely used hybrid functional for general-purpose geometry optimizations of organic molecules. researchgate.netresearchgate.net |

| BB1K | 6-31+G(d,p) | A functional often chosen for its accuracy in predicting thermochemistry and reaction barriers. nih.gov |

Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond geometry, the electronic properties of this compound are critical to its characterization. Both ab initio and semi-empirical methods are utilized to explore these properties, though they differ in their level of theory and computational cost.

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, provide a high level of accuracy. For the dinitronaphthalene isomers, ab initio calculations have been used to predict key electronic properties. For instance, the adiabatic electron affinity of this compound has been estimated to be 1.86 eV using such methods researchgate.net.

Semi-empirical methods, on the other hand, incorporate some parameters derived from experimental data to simplify the calculations, making them computationally faster and suitable for larger molecules or systems. Methods like AM1 have been applied to study related isomers, such as the 2,7-dinitronaphthalene (B1220600) radical anion, providing insights into its structure and electronic behavior researchgate.netacs.org. These methods can be used to approximate electronic properties of this compound, offering a balance between computational expense and accuracy.

Analysis of Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation researchgate.netwuxibiology.com.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich naphthalene ring system, while the LUMO is anticipated to be localized more on the electron-withdrawing nitro groups. A smaller HOMO-LUMO gap suggests that the molecule is more easily polarized and more reactive nih.gov. Computational methods like DFT can accurately calculate the energies of these orbitals.

The distribution of electric charge within the molecule is another key descriptor of its reactivity. Mulliken population analysis is a common method used to calculate the partial atomic charges on each atom from the results of quantum chemical calculations uni-muenchen.dewikipedia.org. This analysis for this compound would reveal the electron-deficient nature of the carbon atoms attached to the nitro groups and the nitrogen atoms themselves, as well as the negative charge concentrated on the oxygen atoms. These charge distributions highlight the sites most susceptible to nucleophilic or electrophilic attack.

Table 2: Key Electronic Properties from Molecular Orbital and Charge Analysis

| Property | Significance |

|---|---|

| HOMO Energy | Relates to the ability to donate an electron; higher energy indicates a better electron donor. |

| LUMO Energy | Relates to the ability to accept an electron; lower energy indicates a better electron acceptor. wuxibiology.com |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic stability; a smaller gap suggests higher reactivity. researchgate.net |

| Mulliken Atomic Charges | Provides an estimation of the partial charge on each atom, indicating electrostatic potential and reactive sites. uni-muenchen.de |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization within a molecule by examining interactions between filled "donor" orbitals and empty "acceptor" orbitals. This method translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, which align more closely with classical chemical bonding concepts.

Investigation of Reaction Mechanisms through Computational Approaches

Computational chemistry is invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the study of reaction pathways, intermediates, and transition states that are often transient and difficult to observe experimentally.

Modeling of Nitration Regioselectivity and Transition States

The formation of this compound typically proceeds via the nitration of a mononitronaphthalene, most likely 1-nitronaphthalene (B515781). Understanding why the second nitro group is directed to the 7-position (a β-position on the other ring) is a question of regioselectivity that can be addressed computationally.

Theoretical models can be used to calculate the energies of the carbocation intermediates (Wheland intermediates) formed upon the attack of the nitronium ion (NO₂⁺) at different positions on the 1-nitronaphthalene ring. The stability of these intermediates is a key factor in determining the final product distribution. For naphthalene itself, electrophilic attack is favored at the 1-position (α-position) because the resulting intermediate is better stabilized by resonance, allowing for the preservation of a complete benzene (B151609) ring in more resonance structures stackexchange.comyoutube.com.

When nitrating 1-nitronaphthalene, the existing nitro group acts as a deactivating group and a meta-director. Computational studies can model the transition states for the addition of the second nitro group to various positions. By calculating the activation energies for each potential pathway, the kinetically favored product can be predicted. Studies on the gas-phase formation of dinitronaphthalenes have utilized quantum chemistry to investigate the reaction mechanisms and transition states, providing a framework for understanding the formation of specific isomers like this compound nih.gov. These models help to rationalize the observed regioselectivity in the synthesis of dinitronaphthalenes.

Computational Studies on Oxidation and Reduction Pathways

Computational chemistry provides powerful tools to investigate the oxidation and reduction pathways of molecules like this compound. Methods such as Density Functional Theory (DFT) are employed to model the electron-accepting and electron-donating capabilities of the compound. These calculations can predict the redox potentials and identify the structural and electronic changes that occur upon oxidation or reduction.

For dinitronaphthalene isomers, the reduction process typically involves the sequential addition of electrons to the aromatic system, which is heavily influenced by the electron-withdrawing nitro groups. Theoretical models can elucidate the stability of the resulting radical anions and dianions. For instance, upon one-electron reduction of a dinitronaphthalene molecule, an intramolecular electron transfer (IVET) can occur between the two nitro groups, a process that has been studied in detail for related isomers.

Mechanism of Intramolecular Electron Transfer in Radical Anion Species

Upon the formation of the this compound radical anion, the added electron can localize on one of the two nitro groups. The subsequent transfer of this electron to the other nitro group constitutes an intramolecular electron transfer event. This process is of fundamental interest as it represents a model for understanding electron transfer in more complex systems. The rate and mechanism of this transfer are governed by several factors, including the distance between the nitro groups, the electronic coupling between them, and the reorganization energy of the molecule and its surrounding solvent.

While specific studies on the 1,7-isomer are limited, extensive research on the analogous 2,7-dinitronaphthalene radical anion provides a framework for understanding these phenomena. In the 2,7-dinitronaphthalene radical anion, the observation of a Hush-type intervalence charge-transfer band in its optical spectrum confirms the occurrence of intramolecular electron transfer. nih.govacs.org

The rates of intramolecular electron transfer are often analyzed using the framework of Marcus-Hush theory. researchgate.netnih.gov This theory relates the rate constant of electron transfer to the Gibbs free energy of the reaction, the reorganization energy (λ), and the electronic coupling element (H_ab). The reorganization energy is the energy required to distort the reactant to the geometry of the product without electron transfer, and it has contributions from both the molecule itself (inner-sphere) and the surrounding solvent (outer-sphere). rsc.org

For the closely related 2,7-dinitronaphthalene radical anion, the rate constant for intramolecular electron transfer was measured to be 3.1 x 10⁹ s⁻¹ in acetonitrile (B52724) at 293 K. nih.govacs.org Theoretical rate constants were also estimated from optical parameters using Marcus-Hush assumptions. nih.govacs.org These calculations, which depend on the assumed shape of the potential energy surfaces (diabatic surfaces), yielded values ranging from 0.11 x 10⁹ s⁻¹ to 9.6 x 10⁹ s⁻¹. nih.govacs.org The success of the classical two-state Marcus-Hush theory in modeling this system suggests a coherent electron transfer mechanism rather than a hopping mechanism. nih.govacs.org

Table 1: Experimental and Calculated Electron Transfer Parameters for 2,7-Dinitronaphthalene Radical Anion in Acetonitrile

| Parameter | Value | Source |

|---|---|---|

| Experimental Rate Constant (k_et) at 293 K | 3.1 (±0.2) x 10⁹ s⁻¹ | nih.govacs.org |

| Off-diagonal Matrix Coupling Element (H_ab) | 310 cm⁻¹ | nih.govacs.org |

| Electron-Transfer Distance (Adiabatic Surfaces) | 6.42 Å | nih.govacs.org |

| Calculated Rate Constant (Marcus-Hush, Parabolic Surfaces) | 1.0 and 0.11 x 10⁹ s⁻¹ | nih.govacs.org |

| Calculated Rate Constant (Fitted Diabatic Surfaces) | 9.6 and 3.4 x 10⁹ s⁻¹ | nih.govacs.org |

The solvent plays a crucial role in influencing the kinetics of electron transfer. dtic.milrsc.org The outer-sphere reorganization energy (λ₀) is strongly dependent on the solvent's polarity and dynamical properties. rsc.orgdtic.mil Theoretical models, such as the Conductor-like Screening Model (COSMO), can be used to account for solvent effects in quantum chemical calculations. nih.govacs.org

Studies on the 2,7-dinitronaphthalene radical anion have been conducted in various solvents, including acetonitrile, dimethylformamide, and butyronitrile, to probe these effects. nih.govacs.orgrsc.org The transition energy of the intervalence band, which is related to the reorganization energy, was found to differ significantly between these solvents. nih.govacs.org For the 2,7-isomer, the outer-sphere reorganization energy was found to be strongly dependent on solvent polarity, changing from 57.7 kJ mol⁻¹ in hexamethylphosphoric triamide to 235.8 kJ mol⁻¹ in methanol (B129727) at 293 K. rsc.org This highlights the dominant role of the solvent reorganizational component compared to the internal vibrational component in these systems. nih.govacs.org

Table 2: Solvent-Dependent Transition Energies for the Intervalence Charge-Transfer Band of 2,7-Dinitronaphthalene Radical Anion

| Solvent | Transition Energy (cm⁻¹) | Source |

|---|---|---|

| Acetonitrile | 9360 | nih.govacs.org |

| Dimethylformamide | 8100 | nih.govacs.org |

| Butyronitrile | 8040 | nih.govacs.org |

Prediction of Reactivity and Chemical Behavior via Descriptors

Conceptual Density Functional Theory (CDFT) provides a powerful framework for quantifying the reactivity of a chemical system using various descriptors. scielo.org.mxnih.gov These descriptors are calculated from the electronic structure of the molecule and can be used to predict its stability and the sites most susceptible to electrophilic or nucleophilic attack.

Local reactivity descriptors, such as the Fukui function, identify specific reactive sites within a molecule. tandfonline.comscm.com The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. nih.gov By calculating condensed Fukui functions for each atom, one can distinguish between sites susceptible to nucleophilic attack (where the atom can best accept an electron) and electrophilic attack (where the atom can best donate an electron). nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.gov The MEP maps the electrostatic potential onto the molecule's electron density surface, providing a color-coded guide to its electrophilic and nucleophilic regions.

In a molecule like this compound, an MEP analysis would typically reveal regions of negative electrostatic potential (usually colored red) localized around the highly electronegative oxygen atoms of the two nitro groups. researchgate.net These regions represent the most likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (usually colored blue) are typically found around the hydrogen atoms of the naphthalene ring, indicating sites that are susceptible to nucleophilic attack. The MEP provides a comprehensive picture of the molecule's charge landscape, complementing the insights gained from local reactivity descriptors like the Fukui function. nih.gov

Reactivity and Advanced Chemical Transformations

Substitution Reactions at the Nitro-Substituted Naphthalene (B1677914) Core

The electronic nature of the 1,7-dinitronaphthalene ring system governs its behavior in substitution reactions. The two nitro groups are powerful deactivating groups, which dramatically reduces the ring's reactivity towards electrophilic aromatic substitution. For instance, further nitration would require extremely harsh conditions and the position of substitution would be directed by the existing nitro groups.

Conversely, the significant electron deficiency created by the nitro groups activates the naphthalene core for nucleophilic aromatic substitution (SNAr). nih.govmasterorganicchemistry.comyoutube.com This type of reaction is facilitated by electron-withdrawing groups that can stabilize the negative charge of the intermediate formed during the reaction, known as a Meisenheimer complex. libretexts.org In this compound, the nitro groups provide this stabilization.

The SNAr mechanism involves two main steps:

Addition of a nucleophile: A strong nucleophile attacks an electron-poor carbon atom on the aromatic ring, forming a resonance-stabilized carbanion intermediate (the Meisenheimer complex). libretexts.org

Elimination of a leaving group: The aromaticity of the ring is restored by the departure of a leaving group. In the case of dinitronaphthalenes, a nitro group itself can sometimes act as the leaving group, or another substituent could be displaced.

For 1-substituted-2,4-dinitronaphthalenes, it has been shown that the substituent at the 1-position can be readily replaced by primary amines, particularly in solvents like dimethyl sulphoxide (DMSO). rsc.org This suggests that this compound would be a viable substrate for SNAr reactions, where a nucleophile could potentially substitute one of the nitro groups or another leaving group if present on the ring. The reaction is favored when electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the intermediate. libretexts.org

Oxidation Reactions and Products Derived from this compound

The electron-poor nature of the this compound ring system makes it generally resistant to oxidative degradation under mild conditions. However, under more forceful conditions, such as thermal catalytic oxidation, the aromatic structure can be broken down.

Studies on related halogenated naphthalenes, such as octachloronaphthalene, provide insight into the potential degradation pathways. When oxidized over an anatase TiO₂ nanomaterial catalyst at high temperatures (e.g., 300 °C), a range of intermediates can be formed. nih.gov The reaction proceeds through the attack of reactive oxygen species on the catalyst surface. nih.govscispace.com

Potential oxidation products of this compound, by analogy, could include:

Naphthalene-ring products: Hydroxylated dinitronaphthalenes or dinitronaphthoquinones formed by initial oxidation of the ring.

Single-benzene-ring products: Cleavage of one of the aromatic rings could lead to substituted phthalic acids or related compounds.

Ring-opened products: Complete cleavage of the aromatic system would ultimately lead to the formation of small organic acids, such as formic acid and acetic acid, and eventually mineralization to CO₂ and H₂O. nih.gov

Photocatalytic oxidation offers a method for degrading stable nitroaromatic compounds. Research on dinitronaphthalene isomers like 1,3-, 1,5-, and 1,8-dinitronaphthalene (B126178) in the presence of a titanium dioxide (TiO₂) photocatalyst provides a strong model for the behavior of the 1,7-isomer. nih.gov

The process is typically carried out in an aqueous suspension of TiO₂ (such as Degussa P-25) and irradiated with a light source like a Xenon lamp. nih.gov The fundamental mechanism involves the generation of highly reactive hydroxyl radicals (•OH) upon photoexcitation of the TiO₂ catalyst. dss.go.thutexas.edu These radicals are powerful oxidizing agents that initiate the degradation of the dinitronaphthalene molecule.

Key mechanistic and kinetic findings from studies on dinitronaphthalene isomers include:

The reactions are determined to be orbital-controlled and electrophilic in nature. nih.gov

The degradation rate is influenced by the molecular properties of the specific isomer. nih.gov

Quantum mechanical calculations using Density Functional Theory (DFT) are employed to model the reaction and predict reactivity. nih.gov

The removal of the substrate and its mineralization can be monitored by gas chromatography and by measuring the total organic carbon (TOC) content of the solution over time. nih.gov

| Parameter | Description |

|---|---|

| Catalyst | Titanium Dioxide (TiO₂, Degussa P-25) |

| Light Source | Xenon Lamp (simulating solar light) |

| Primary Oxidant | Hydroxyl Radical (•OH) |

| Reaction Nature | Orbital-controlled, electrophilic |

| Modeling Method | Density Functional Theory (DFT) at B3LYP/6-31G* level |

In heterogeneous photocatalysis, the surface of the catalyst is paramount to the reaction's efficiency and mechanism. mdpi.com The process begins with the adsorption of the reactant molecules onto the catalyst surface. For dinitronaphthalenes, the differences in their adsorptive capacities on the TiO₂ surface significantly affect their individual degradation rates. nih.gov

Theoretical models, such as using a Ti₉O₁₈ cluster to represent the anatase surface, have been used to calculate the binding energies between the dinitronaphthalene isomers and the catalyst. nih.gov These studies have shown that local DFT descriptors, which account for the specific interactions at the surface, are better predictors of reactivity than global descriptors. This highlights that the precise orientation and electronic interaction of the molecule at an active site on the catalyst surface are critical. nih.gov

The degradation mechanism is believed to involve reactive oxygen species, such as O₂⁻• and O²⁻, generated on the anatase TiO₂ surface, which then attack the adsorbed naphthalene compound. nih.govscispace.com The efficiency of this process is therefore a function of both the catalyst's ability to generate these species under illumination and its surface's affinity for adsorbing the target pollutant.

Reactions Involving Radical Anion Formation and Electron Transfer Processes

Nitroaromatic compounds are well-known electron acceptors and can readily form radical anions through single electron transfer (SET) processes. chemrxiv.org The study of the 2,7-dinitronaphthalene (B1220600) radical anion provides a detailed model for the electron transfer dynamics that would be expected in the 1,7-isomer. acs.orgnih.gov

The radical anion can be generated by chemical or electrochemical reduction. utexas.edu For example, using a sodium-mercury amalgam, Na(Hg), in a solvent like acetonitrile (B52724) can generate the 2,7-dinitronaphthalene radical anion. acs.orgnih.gov Once formed, this species exhibits a characteristic optical spectrum with a Hush-type intervalence charge-transfer band, which is indicative of intramolecular electron transfer between the two nitro groups. nih.gov

The rate of this intramolecular electron transfer can be measured using electron spin resonance (ESR) spectroscopy. acs.org For the 2,7-dinitronaphthalene radical anion, the rate constant for this process is on the order of 10⁹ s⁻¹ at room temperature, with the exact value depending on the solvent. nih.gov This rapid transfer is consistent with the Marcus-Hush theory for electron transfer, which models the process based on the reorganization energy of the solvent and the molecule itself. acs.orgnih.gov

| Solvent | Rate Constant (ket) at 293 K (s-1) | Transition Energy (cm-1) |

|---|---|---|

| Acetonitrile | 3.1 x 109 | 9360 |

| Dimethylformamide | Data not specified, transition energy lower | 8100 |

| Butyronitrile | Data not specified, transition energy lower | 8040 |

Cycloaddition and Cyclocondensation Reactions with this compound Derivatives

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. wikipedia.org The electron-deficient nature of the dinitronaphthalene system makes it a potential candidate to act as the dienophile or dipolarophile in such reactions.

A relevant example is the photocatalyzed (3+2) cycloaddition of 1,3-dinitronaphthalene (B1222033) with a non-stabilized azomethine ylide. researchgate.net This reaction demonstrates that the electron-poor aromatic ring can be dearomatized through a cycloaddition process under flow conditions using a photocatalyst. This type of reaction is significant as it transforms a flat aromatic system into a complex, sp³-rich three-dimensional scaffold. While this specific example uses the 1,3-isomer, it establishes a precedent for the reactivity of dinitronaphthalene derivatives in cycloaddition chemistry. Other naphthalene derivatives, such as 1,4-dihydronaphthalene-1,4-epoxide, are also known to participate in cycloaddition reactions, further underscoring the potential of the naphthalene framework in these transformations. researchgate.net

Supramolecular Chemistry and Intermolecular Interactions of Dinitronaphthalenes

Self-Assembly and Self-Organization Principles for 1,7-Dinitronaphthalene-Based Architectures

The self-assembly and self-organization of this compound into ordered supramolecular architectures are governed by a delicate interplay of various non-covalent intermolecular interactions. While specific detailed research exclusively on the self-assembly of the 1,7-isomer is limited, the principles can be inferred from the well-understood behavior of other dinitronaphthalene isomers and related nitroaromatic compounds. The primary driving forces for the formation of these structures are expected to be weak hydrogen bonds and π-π stacking interactions, dictated by the molecule's geometry and electronic properties.

The introduction of nitro groups into the naphthalene (B1677914) ring system significantly influences the molecule's electronic distribution, creating regions of positive and negative electrostatic potential. This electronic landscape is a key determinant in the formation of specific intermolecular contacts. In the case of dinitrobenzene isomers, for instance, the presence of nitro groups facilitates the formation of C-H···O intermolecular hydrogen bonds and stacking interactions, which play a crucial role in the crystal packing. researchgate.net A similar scenario is anticipated for this compound, where the hydrogen atoms on the naphthalene ring can act as weak hydrogen bond donors to the oxygen atoms of the nitro groups on neighboring molecules.

The arrangement of molecules in the solid state is a result of a process of molecular recognition, where molecules adopt a configuration that maximizes attractive interactions and minimizes repulsive forces. The planarity of the naphthalene core in this compound predisposes it to participate in π-π stacking interactions. These interactions, arising from the overlap of π-orbitals between adjacent aromatic rings, are a significant cohesive force in the crystals of many aromatic compounds. The relative orientation of the stacked rings (e.g., parallel-displaced or T-shaped) will be influenced by the positions of the nitro substituents, which affect the quadrupole moment of the aromatic system.

The study of intermolecular interactions in various molecular crystals reveals that even subtle changes in molecular structure, such as the isomeric positions of functional groups, can lead to significant differences in crystal packing and, consequently, in the material's physical properties. rsc.org Therefore, the specific geometry of this compound, with its distinct arrangement of nitro groups, will lead to a unique set of intermolecular interactions and a characteristic supramolecular assembly, distinguishing it from other dinitronaphthalene isomers.

Research Findings on Intermolecular Interactions in Dinitronaphthalenes and Related Compounds

In a broader context, the principles of crystal engineering are often employed to understand and predict the supramolecular structures of organic molecules. mdpi.com This approach considers the various intermolecular synthons, which are robust and predictable non-covalent interactions that can be used to build desired crystal structures. For nitroaromatic compounds, the C-H···O interaction involving the nitro group is a key synthon.

The following table summarizes the key intermolecular interactions that are expected to govern the self-assembly of this compound, based on studies of analogous molecules.

| Intermolecular Interaction | Description | Expected Role in this compound Assembly |

| C-H···O Hydrogen Bonds | Weak hydrogen bonds formed between a carbon-bound hydrogen atom (donor) and an oxygen atom of the nitro group (acceptor). | These interactions are expected to be numerous and play a significant role in linking molecules into extended networks. The specific geometry of these bonds will influence the overall packing arrangement. |

| π-π Stacking Interactions | Non-covalent interactions between the aromatic rings of neighboring naphthalene cores. These can be parallel-displaced, face-to-face, or edge-to-face (T-shaped). | The planar nature of the naphthalene system makes π-π stacking a major contributor to the cohesive energy of the crystal. The relative orientation will be influenced by the electrostatic effects of the nitro groups. |

| van der Waals Forces | Weak, non-specific attractive forces arising from temporary fluctuations in electron density. | These forces are ubiquitous and contribute to the overall stability of the molecular assembly, filling the space between molecules efficiently. |

It is important to note that the final supramolecular architecture will be the result of a competition and cooperation between these different interactions. The directional nature of the C-H···O hydrogen bonds will provide specificity, while the less directional π-π stacking and van der Waals forces will contribute to efficient packing.

Applications in Specialized Chemical Domains Research Oriented

Role as a Synthetic Intermediate in Fine Chemical Synthesis

As a nitroaromatic compound, 1,7-dinitronaphthalene is a valuable precursor in multi-step organic synthesis. The presence of two nitro groups on the naphthalene (B1677914) core allows for a range of chemical transformations.

Precursor for Dyes and Pigments

The primary route for utilizing dinitronaphthalene isomers in the synthesis of colorants involves their reduction to the corresponding diaminonaphthalenes. google.comgoogle.com These diamines are crucial intermediates in the production of various dyes and pigments. researchgate.netnih.gov For instance, the reduction of 1,5-dinitronaphthalene (B40199) yields 1,5-diaminonaphthalene, a key component in the manufacture of certain polyurethanes and dyes. Similarly, 1,8-dinitronaphthalene (B126178) is reduced to 1,8-diaminonaphthalene, which is a precursor for specific solvent dyes like C.I. Solvent Orange 63 and C.I. Solvent Red 135. google.com

Following this established chemical pathway, this compound can be reduced to form 1,7-diaminonaphthalene (B3253518). This resulting diamine can then serve as a building block for the synthesis of specialized azo dyes or other complex colorants, although its use is less common compared to the 1,5- and 1,8- isomers.

Building Block for Other Nitroaromatic Compounds

Dinitronaphthalenes are themselves intermediates formed from the nitration of 1-nitronaphthalene (B515781). researchgate.net These compounds can undergo further reactions to create more complex nitroaromatic structures. For example, the additional nitration of 1,5-dinitronaphthalene can produce 1,3,5- and 1,4,5-trinitronaphthalenes, while 1,8-dinitronaphthalene yields 1,3,8-trinitronaphthalene. researchgate.net This demonstrates their role as foundational molecules for building more highly nitrated compounds, which are of interest in various fields, including the development of energetic materials. nih.govresearchgate.net Consequently, this compound can also serve as a synthetic precursor for creating tri- or tetra-nitrated naphthalene derivatives through controlled nitration processes.

Exploration in Materials Science Research

The unique electronic and chemical properties imparted by the nitro groups make dinitronaphthalenes candidates for investigation in advanced materials research.

Potential as a Component in Energetic Materials

Nitroaromatic compounds are a cornerstone of energetic materials technology due to the oxidizing capability of the nitro group, which can lead to a rapid release of energy upon decomposition. nih.gov Key properties for energetic materials include high density and a favorable oxygen balance. wiley-vch.de Research has been conducted on various dinitronaphthalene isomers to evaluate their explosive properties. For instance, the 1,5- and 1,8- isomers have been studied for their detonation velocity and pressure. researchgate.net While dinitronaphthalenes as a class are considered in this field, specific, detailed research focusing on the energetic properties of this compound is not as prevalent in the literature as for its more common isomers.

| Isomer | Detonation Velocity (VOD) | Detonation Pressure | Reference |

|---|---|---|---|

| 1,5-Dinitronaphthalene | 5.52 km/s | 13.00 GPa | researchgate.net |

| 1,8-Dinitronaphthalene | 5.38 km/s | 13.10 GPa | researchgate.net |

Investigation as Cathode Material in Battery Systems

There is a growing research interest in using organic compounds as electrode materials for lithium-ion batteries, driven by their potential for high capacity, low cost, and greater sustainability compared to traditional inorganic cathodes. pnas.orgfrontiersin.org Nitroaromatic compounds have emerged as particularly promising candidates. pnas.org

Recent studies have demonstrated that a 1,5-dinitronaphthalene cathode can achieve an exceptionally high specific capacity of 1,338 mAh·g⁻¹ and an energy density of 3,273 Wh·kg⁻¹. pnas.org This performance, which surpasses many existing organic and inorganic cathode materials, is attributed to a multi-electron redox mechanism. pnas.org While this groundbreaking research highlights the potential of the dinitronaphthalene molecular structure for energy storage, specific investigations into this compound for this application have not been widely reported.

Electrochemical Reduction Mechanisms

The high capacity of dinitronaphthalene-based cathodes is rooted in the electrochemical reduction of their two nitro groups. pnas.org Cyclic voltammetry studies on dinitronaphthalene isomers typically reveal two successive reduction waves, corresponding to the stepwise reduction of each nitro group. researchgate.net

In the context of lithium-ion batteries, the reaction pathway for 1,5-dinitronaphthalene has been identified as a six-electron reduction per nitro group, leading to the conversion of the nitro groups (-NO₂) into amino groups (-NH₂). pnas.org This 12-electron transfer for the entire molecule is responsible for the observed ultrahigh specific capacity. pnas.org This multi-electron process represents a significant advancement over traditional organic electrodes, which often rely on single-electron reactions per active group. pnas.org The study of these reduction mechanisms, often performed using techniques like cyclic voltammetry, is crucial for understanding and optimizing the performance of these materials in battery systems. researchgate.netresearchgate.net

Influence of Electrolyte and Reaction Conditions on Performance of this compound

Following a comprehensive review of available scientific literature, no specific research data was found regarding the influence of electrolytes and reaction conditions on the electrochemical performance of this compound.

While studies have been conducted on related isomers, such as 1,5-Dinitronaphthalene, and other dinitro aromatic compounds, the direct investigation of this compound in this context appears to be absent from the public research domain. Therefore, it is not possible to provide detailed research findings or data tables on how varying electrolytes (e.g., composition, concentration, solvent) or reaction conditions (e.g., temperature, potential window, current density) specifically impact the performance of this compound in electrochemical applications.

General principles in electrochemistry suggest that factors such as the electrolyte's ionic conductivity, viscosity, and the nature of the solvent can significantly affect the diffusion of electroactive species and the charge transfer kinetics at the electrode surface. Similarly, reaction conditions like temperature can influence reaction rates and efficiency. However, without experimental data specific to this compound, any discussion would be purely speculative and fall outside the scope of providing scientifically accurate and source-based information.

Further research and experimental investigation are required to elucidate the electrochemical behavior of this compound and to determine the optimal electrolyte and reaction conditions for its potential applications.

Environmental Degradation Pathways and Mechanisms of Dinitronaphthalene Isomers

Advanced Oxidation Processes (AOPs) for Dinitronaphthalene Degradation

Advanced Oxidation Processes are characterized by the in-situ generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), which can non-selectively oxidize a broad range of organic contaminants.

The photocatalytic oxidation of dinitronaphthalene isomers has been demonstrated using semiconductor catalysts like titanium dioxide (TiO₂). A study investigating the degradation of 1,3-dinitronaphthalene (B1222033), 1,5-dinitronaphthalene (B40199), and 1,8-dinitronaphthalene (B126178) in the presence of TiO₂ (Degussa P-25) showed effective removal of these compounds. nih.gov The experiments were conducted in a photoreactor equipped with a Xenon lamp to simulate solar radiation. nih.gov

The fundamental mechanism of TiO₂ photocatalysis involves the generation of electron-hole pairs (e⁻/h⁺) upon irradiation with light of sufficient energy (equal to or greater than its bandgap). These charge carriers initiate a series of redox reactions. The photogenerated holes (h⁺) can react with water or hydroxide (B78521) ions adsorbed on the TiO₂ surface to produce highly reactive hydroxyl radicals (•OH). Simultaneously, the electrons (e⁻) can reduce adsorbed molecular oxygen to form superoxide (B77818) radical anions (O₂⁻•), which can further lead to the formation of other reactive oxygen species. These radicals are the primary agents responsible for the oxidative degradation of the dinitronaphthalene molecules.

The efficiency of the photocatalytic degradation can vary among different DNN isomers. This variability is attributed to differences in their molecular structures, which influence their adsorption onto the TiO₂ surface and their susceptibility to radical attack. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to correlate the molecular properties of DNN isomers with their photocatalytic oxidation rates, suggesting that the reactions are orbital-controlled and electrophilic in nature. nih.gov The adsorptive capacity of the specific isomer on the catalyst surface plays a significant role in its degradation reactivity. nih.gov

| Dinitronaphthalene Isomer | Catalyst | Key Findings |

|---|---|---|

| 1,3-Dinitronaphthalene | TiO₂ (Degussa P-25) | Demonstrated effective photocatalytic oxidation. nih.gov |

| 1,5-Dinitronaphthalene | TiO₂ (Degussa P-25) | Successfully degraded through photocatalysis. nih.gov |

| 1,8-Dinitronaphthalene | TiO₂ (Degussa P-25) | Showed effective removal via photocatalytic oxidation. nih.gov |

The degradation of dinitronaphthalene isomers in AOPs is primarily initiated by the attack of hydroxyl radicals. The •OH radical is a powerful, non-selective oxidizing agent that can react with aromatic compounds through several mechanisms, including addition to the aromatic ring and hydrogen abstraction.

For nitroaromatic compounds, the primary degradation pathway involves the electrophilic addition of the hydroxyl radical to the naphthalene (B1677914) ring system. The presence of two electron-withdrawing nitro groups deactivates the aromatic rings, but the reaction with the highly reactive •OH radical can still proceed. The addition of •OH to the ring forms a hydroxylated radical intermediate. This intermediate can then undergo further reactions, including the opening of the aromatic ring, which leads to the formation of smaller organic molecules and ultimately to mineralization (conversion to CO₂, H₂O, and inorganic ions).

Studies on related nitroaromatic compounds, such as dinitrotoluene (DNT), suggest that other routes, like an addition-elimination mechanism, are also possible. kirj.ee The specific positions of •OH attack on the dinitronaphthalene molecule are influenced by the positions of the nitro groups, which affect the electron density distribution on the aromatic rings.

Kinetic Studies of Degradation Reactions in Model Systems

The kinetics of dinitronaphthalene degradation in AOPs are often described using pseudo-first-order models, particularly when the concentration of the oxidizing species is in large excess compared to the pollutant. The degradation rate is thus proportional to the concentration of the dinitronaphthalene isomer.

Kinetic studies on the photocatalytic oxidation of 1,3-, 1,5-, and 1,8-dinitronaphthalene have shown that the degradation rates differ among the isomers. nih.gov This difference is explained by their distinct molecular properties and how they interact with the catalyst surface. nih.gov While specific rate constants for dinitronaphthalenes are not widely reported in the public literature, data for related compounds can provide insight. For instance, the degradation of 2,4-dinitrophenol (B41442) in various AOPs has been shown to follow pseudo-first-order kinetics. kirj.ee

The table below summarizes the kinetic behavior observed for the degradation of related nitroaromatic compounds, which can be considered analogous to dinitronaphthalene isomers.

| Compound | Process | Observed Kinetic Model |

|---|---|---|

| 2,4-Dinitrophenol | Fenton and Photo-Fenton | Pseudo-first-order kinetics. kirj.ee |

| Dinitronaphthalene Isomers | Photocatalytic Oxidation | Degradation rates vary by isomer, influenced by adsorption and molecular properties. nih.gov |

Identification of Transformation Products and Proposed Pathways

The complete mineralization of dinitronaphthalene isomers to carbon dioxide, water, and nitrate (B79036) or nitrite (B80452) ions is the ideal outcome of AOP treatment. However, the process often involves the formation of various intermediate transformation products. Identifying these products is crucial for understanding the degradation pathway and assessing any potential residual toxicity.

While specific studies detailing the transformation products of 1,7-dinitronaphthalene or other DNN isomers from AOPs are limited, pathways can be proposed based on research on similar compounds like nitronaphthalenes. Atmospheric photodegradation studies of 1- and 2-nitronaphthalene (B181648) have identified several types of reaction products. copernicus.org

The proposed degradation pathway for dinitronaphthalene isomers likely begins with hydroxylation of the aromatic ring, forming nitrated dihydroxynaphthalenes. Subsequent attack by hydroxyl radicals can lead to the opening of one of the aromatic rings. This ring cleavage results in the formation of various aliphatic and aromatic intermediates. Further oxidation breaks down these intermediates into smaller organic acids. For example, the photodegradation of nitronaphthalenes has been shown to produce compounds such as 1- and 2-naphthol, 2-carboxybenzaldehyde, and nitrobenzoic acid, as well as smaller acids like formic, acetic, and nitric acid. copernicus.org The nitro groups are eventually released as nitrate or nitrite ions as the degradation proceeds towards complete mineralization.

A plausible, generalized degradation pathway can be summarized as follows:

Hydroxylation: Hydroxyl radical attack on the naphthalene ring system to form hydroxylated dinitronaphthalene intermediates.

Ring Opening: Further oxidation leads to the cleavage of one of the aromatic rings, forming more polar and biodegradable intermediates.

Formation of Carboxylic Acids: The intermediates are further oxidized into smaller organic acids.

Mineralization: The organic acids are ultimately converted into CO₂, H₂O, and inorganic nitrogen species (NO₃⁻, NO₂⁻).

This multi-step process ensures the gradual breakdown of the complex dinitronaphthalene structure into simpler, less harmful substances.

Q & A

Q. How can computational methods predict the electronic behavior and reactivity of this compound?

- Answer : Density Functional Theory (DFT) calculates nitro group electron-withdrawing effects, predicting charge distribution and redox potentials. Studies on mixed-valence systems (e.g., radical anions) reveal near-IR absorption bands linked to electronic transitions . Molecular docking simulations model interactions with biomolecules for toxicity assessment .

Q. What are the environmental degradation pathways of this compound, and how do they impact ecological systems?

- Answer : Photocatalytic oxidation under UV light generates hydroxylated intermediates, monitored via LC-MS . Persistence in soil requires biodegradation studies using microbial consortia (e.g., Pseudomonas spp.). Ecotoxicity assays (e.g., Daphnia magna) quantify LC₅₀ values, with genotoxicity evaluated via Drosophila melanogaster SMART assays .

Q. How does this compound contribute to the performance of composite explosives?

- Answer : As a stabilizer in ammonium nitrate-based explosives (e.g., Dinaftalit), it reduces hygroscopicity and enhances thermal stability. Kinetic parameters (activation energy ~88 kJ/mol) derived from Kissinger analysis of DTA curves guide safe handling protocols . Detonation velocity is modeled using Chapman-Jouguet equations .

Q. Can microfluidic technology improve the synthesis efficiency and safety of this compound?

- Answer : Yes. Microreactors enable precise control of nitration exotherms, minimizing side reactions. Continuous-flow systems achieve >90% yield with reduced reagent waste, as demonstrated in dinitronaphthalene synthesis via HNO₃/H₂SO₄ mixtures . Real-time monitoring via inline spectroscopy ensures process safety .

Q. What strategies resolve contradictions in reported biological activities of nitroaromatic compounds like this compound?

- Answer : Discrepancies arise from assay variability (e.g., in vitro vs. in vivo models). Standardized protocols (OECD guidelines) and dose-response meta-analyses clarify structure-activity relationships. For genotoxicity, Ames tests and comet assays are combined to validate results from SMART assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.